3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

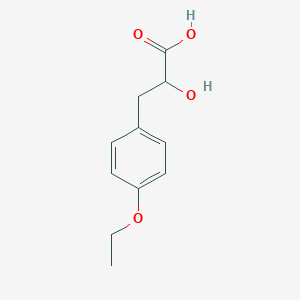

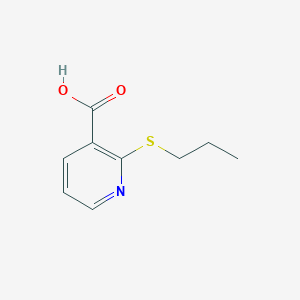

3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid, also known as Etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of pain and inflammation. Etodolac is a racemic mixture of two enantiomers, S-(+)-etodolac and R-(-)-etodolac. The chemical structure of Etodolac is shown below.

Wirkmechanismus

3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid works by inhibiting the activity of COX-2, which reduces the production of prostaglandins that cause inflammation and pain. By selectively targeting COX-2, 3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid is able to provide pain relief without causing the gastrointestinal side effects that are commonly associated with other NSAIDs.

Biochemische Und Physiologische Effekte

3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. 3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in cellular damage and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid has several advantages as a research tool. It is highly selective for COX-2, which makes it a useful tool for studying the role of COX-2 in inflammation and pain. It is also relatively non-toxic, which makes it a useful tool for studying the effects of COX-2 inhibition in vivo. However, like all NSAIDs, 3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid has limitations as a research tool. It is not selective for COX-2 in all tissues, which can lead to off-target effects. It also has a relatively short half-life, which can make it difficult to maintain therapeutic levels in vivo.

Zukünftige Richtungen

There are several areas of future research that could be pursued with 3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid. One area of interest is the development of more selective COX-2 inhibitors that have fewer off-target effects. Another area of interest is the development of combination therapies that target multiple pathways involved in inflammation and pain. Finally, there is interest in understanding the role of COX-2 in cancer and the potential for COX-2 inhibitors like 3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid to be used as cancer therapeutics.

Conclusion:

3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid is a nonsteroidal anti-inflammatory drug that is commonly used for the treatment of pain and inflammation. It works by selectively inhibiting the activity of COX-2, which reduces the production of prostaglandins that cause inflammation and pain. 3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid has several advantages as a research tool, including its selectivity for COX-2 and its relatively non-toxic nature. However, it also has limitations, including its lack of selectivity in all tissues and its relatively short half-life. There are several areas of future research that could be pursued with 3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid, including the development of more selective COX-2 inhibitors and the use of COX-2 inhibitors as cancer therapeutics.

Synthesemethoden

3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid can be synthesized by the reaction of 4-ethoxybenzoyl chloride with 2-hydroxypropionic acid in the presence of a base such as triethylamine. The reaction results in the formation of 3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid as a white crystalline solid with a melting point of 145-146°C.

Wissenschaftliche Forschungsanwendungen

3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. 3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid is selective for COX-2, which is primarily expressed in inflammatory cells, while sparing COX-1, which is involved in the production of prostaglandins that protect the stomach lining.

Eigenschaften

CAS-Nummer |

175897-65-1 |

|---|---|

Produktname |

3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid |

Molekularformel |

C11H14O4 |

Molekulargewicht |

210.23 g/mol |

IUPAC-Name |

3-(4-ethoxyphenyl)-2-hydroxypropanoic acid |

InChI |

InChI=1S/C11H14O4/c1-2-15-9-5-3-8(4-6-9)7-10(12)11(13)14/h3-6,10,12H,2,7H2,1H3,(H,13,14) |

InChI-Schlüssel |

DJIPWAVUSXDBDG-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)CC(C(=O)O)O |

Kanonische SMILES |

CCOC1=CC=C(C=C1)CC(C(=O)O)O |

Synonyme |

Benzenepropanoic acid, 4-ethoxy-alpha-hydroxy- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S-exo)-(9CI)](/img/structure/B71040.png)

![Hepta[5][5]circulene](/img/structure/B71050.png)

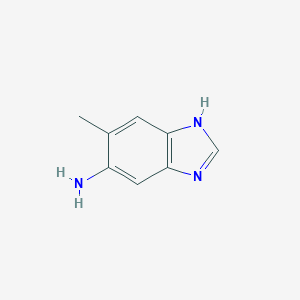

![1H-Imidazo[4,5-C]pyridine-4,6-diamine](/img/structure/B71065.png)

![7-Methyl-6,7-dihydrothieno[2,3-c]pyridine](/img/structure/B71073.png)